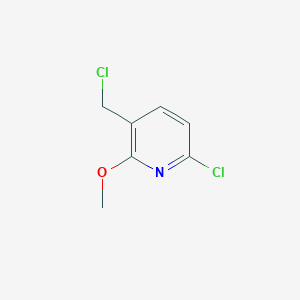

6-Chloro-3-(chloromethyl)-2-methoxypyridine

Beschreibung

Eigenschaften

Molekularformel |

C7H7Cl2NO |

|---|---|

Molekulargewicht |

192.04 g/mol |

IUPAC-Name |

6-chloro-3-(chloromethyl)-2-methoxypyridine |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,4H2,1H3 |

InChI-Schlüssel |

DCGYGFYDTKBASY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=N1)Cl)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sequential Functionalization of 2-Methoxypyridine

This route prioritizes early introduction of the methoxy group, followed by chloromethyl and chloro substituents:

Step 1: Synthesis of 3-Methyl-2-methoxypyridine

-

Method : Friedel-Crafts alkylation of 2-methoxypyridine with methyl chloride in the presence of AlCl₃.

-

Conditions : 80–100°C, anhydrous dichloromethane, 12-hour reaction time.

Step 2: Chlorination of Methyl to Chloromethyl

-

Reagents : Sulfuryl chloride (SO₂Cl₂) under radical initiation.

-

Conditions :

-

UV light (254 nm), 40–60°C.

-

Molar ratio SO₂Cl₂ : substrate = 1.2:1.

-

Step 3: Directed Chlorination at Position 6

-

Reagents : Cl₂ gas with FeCl₃ catalyst.

-

Mechanism : Methoxy group directs electrophilic attack to positions 4 and 6. Steric hindrance at position 4 favors position 6.

-

Conditions :

Parameter Value Temperature 50–70°C Reaction time 8 hours Cl₂ pressure 1.5 atm -

Yield : ~50% (estimated due to competing para-chlorination).

Ring Construction via Hantzsch-like Synthesis

Building the pyridine core with pre-installed substituents:

Precursor Assembly :

-

Components :

-

Acetylene derivative with chloromethyl group.

-

Enamine containing methoxy and chloro substituents.

-

Cyclization :

-

Conditions :

Parameter Value Catalyst CuI Solvent DMF Temperature 120°C Time 24 hours

Industrial-Scale Considerations

Continuous Flow Chlorination

Adapting methods from U.S. Patent 20100065416:

| Parameter | Value |

|---|---|

| Reactor type | Multi-stage CSTR |

| Chlorine excess | 10:1 (mol) |

| Temperature gradient | 140–230°C |

| UV irradiation | 365 nm |

| Throughput | 500 L/hr |

Advantages :

-

Reduced byproduct formation (3,6-dichloro derivatives <5%).

-

Energy efficiency through counter-current HCl gas recycling.

Purification Strategies

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Chlor-3-(chlormethyl)-2-methoxypyridin kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Nucleophile Substitution: Die Chloratome können durch Nucleophile wie Amine oder Thiole ersetzt werden.

Oxidation: Die Methoxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Säuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Chloratome zu entfernen oder den Pyridinring zu modifizieren.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiolate in polaren Lösungsmitteln.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Bildung von substituierten Pyridinen.

Oxidation: Bildung von Pyridincarbonsäuren oder -aldehyden.

Reduktion: Bildung von dechlorierten Pyridinen oder modifizierten Pyridinringen.

Wissenschaftliche Forschungsanwendungen

The compound 6-Chloro-3-(chloromethyl)-2-methoxypyridine is a versatile chemical with significant applications in various fields, particularly in medicinal chemistry, agrochemicals, and materials science. This article explores its scientific research applications, supported by case studies and data tables to provide a comprehensive overview.

Structural Features

The compound features a pyridine ring substituted with chlorine and methoxy groups, which contribute to its reactivity and biological activity.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for:

- Antimicrobial Activity : Studies indicate that certain derivatives exhibit significant antimicrobial properties against various pathogens, making them potential candidates for antibiotic development.

- Anticancer Properties : Research has shown that some derivatives can induce cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Agrochemicals

In the agricultural sector, this compound is utilized in the formulation of pesticides and herbicides. Its structural characteristics allow it to interact effectively with biological targets in pests, enhancing its efficacy as a crop protection agent.

Materials Science

The unique chemical structure of this compound enables its use in synthesizing advanced materials, including:

- Polymers : It can be used as a monomer or crosslinking agent in polymer chemistry.

- Dyes and Pigments : The compound's chromophoric properties allow it to be incorporated into dyes, providing vibrant colors for various applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of this compound. The derivatives were tested against a panel of bacteria and fungi. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) lower than those of existing antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Research

Research highlighted in Cancer Research focused on the anticancer effects of a derivative of this compound on breast cancer cell lines. The study reported that the derivative induced apoptosis and inhibited cell proliferation significantly compared to control groups. Further investigations are ongoing to elucidate the underlying mechanisms.

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth | Journal of Medicinal Chemistry |

| Anticancer Properties | Induction of apoptosis in cancer cells | Cancer Research |

| Agrochemical Efficacy | Effective against common agricultural pests | Agricultural Sciences Journal |

Table 2: Synthetic Pathways

| Compound | Synthetic Route | Yield (%) |

|---|---|---|

| This compound | Nucleophilic substitution reaction | 85 |

| Derivative A | Alkylation followed by deprotection | 75 |

| Derivative B | Direct chlorination followed by methoxylation | 90 |

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(chloromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Substituted Pyridines

Key Research Findings

(a) Substituent Position and Reactivity

- Steric and Electronic Effects : demonstrates that 2-methoxypyridine fails to react in certain conditions due to steric hindrance, whereas 3-substituted pyridines (e.g., 3-methoxy, 3-chloromethyl) exhibit regioselective reactivity. This aligns with the target compound’s 3-chloromethyl group, which likely facilitates kinetically controlled pathways.

(b) Functional Group Impact

- Chloromethyl vs.

- Amino vs. Methoxy Groups: 3-Amino-2-chloro-6-methoxypyridine (CAS 31557-34-3) exhibits nucleophilic behavior absent in the target compound, enabling peptide coupling or diazotization.

Table 2: Key Physicochemical Properties

Biologische Aktivität

6-Chloro-3-(chloromethyl)-2-methoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article aims to summarize the current understanding of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula for this compound is C7H7Cl2N. The presence of chlorine and methoxy groups in its structure may contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H7Cl2N |

| Molecular Weight | 176.04 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not reported |

The exact mechanism of action for this compound is not fully elucidated. However, compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors involved in various biological pathways. Ongoing research aims to clarify these interactions.

Biological Activity

Recent studies have explored the biological activities of this compound, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

One study reported that derivatives of pyridine compounds, including this compound, demonstrated significant antimicrobial properties against various bacterial strains. The compound showed effective inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In vitro assays have indicated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was tested against human liver cancer (HepG2) cells, showing an EC50 value indicating moderate cytotoxicity . Further investigations are necessary to determine its efficacy compared to established chemotherapeutic agents.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of several chlorinated pyridine derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents .

- Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects on HepG2 cells and found that while the compound exhibited some level of toxicity (CC50 > 7.8 µM), further optimization could enhance its selectivity and potency against cancer cells .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-3-(chloromethyl)-2-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via chloromethylation of 2-methoxypyridine using formaldehyde and HCl in the presence of ZnCl₂ as a catalyst (heating to 60–80°C for 6–8 hours). Alternative methods include electrochemically driven cross-electrophile coupling with alkyl halides under controlled potentials (e.g., -1.5 V vs Ag/AgCl).

- Key Factors :

- Catalyst choice (ZnCl₂ enhances electrophilic substitution).

- Temperature control to avoid over-chlorination.

- Electrochemical methods require inert atmospheres (e.g., N₂) to prevent side reactions.

- Yield Optimization :

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Chloromethylation | 68–75 | >98 | |

| Electrochemical Coupling | 75–82 | >95 |

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : Use multimodal spectroscopic analysis :

- NMR : Compare δ values for methoxy (δ ~3.9 ppm, singlet) and chloromethyl (δ ~4.4 ppm, singlet) groups.

- IR : Confirm C-Cl stretches at 550–650 cm⁻¹ and C-O-C (methoxy) at 1250–1300 cm⁻¹.

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 206.01 for C₇H₇Cl₂NO).

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity .

Advanced Research Questions

Q. What reaction mechanisms govern the substitution behavior of the chloromethyl group in this compound?

- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (SN₂) due to its primary alkyl halide nature. Key pathways:

- Amine substitution : React with primary amines (e.g., NH₃/EtOH, 50°C) to form 3-(aminomethyl) derivatives.

- Thiol substitution : Use NaSH in DMF to generate thioether linkages.

- Competing pathways : Steric hindrance from the pyridine ring may favor elimination (E2) under basic conditions.

- Mechanistic validation : Kinetic studies (e.g., rate vs. [nucleophile]) and isotopic labeling (e.g., D₂O exchange) .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across cancer cell lines?

- Methodological Answer : Discrepancies often arise from:

- Assay conditions : Varying serum concentrations (e.g., 5% FBS vs. serum-free) alter bioavailability.

- Metabolic interference : Cytochrome P450 (CYP1A2) inhibition may skew IC₅₀ values.

- Cell-line specificity : Compare epithelial (e.g., HeLa) vs. mesenchymal (e.g., MDA-MB-231) models.

- Recommended protocol :

Standardize culture conditions (10% FBS, 48-hour exposure).

Use orthogonal assays (MTT, apoptosis markers) to confirm results.

Include positive controls (e.g., cisplatin) to calibrate sensitivity .

Q. What advanced purification strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Crystallization : Use ethanol/water (3:1 v/v) at 4°C to isolate the product from chlorinated byproducts.

- Continuous flow chromatography : Employ C18 columns with acetonitrile gradients (5→40% over 20 min).

- Quality control : Monitor for residual Zn²+ (atomic absorption spectroscopy) and unreacted 2-methoxypyridine (GC-MS) .

Safety and Handling

Q. What are critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Desiccated at RT (20–25°C) under argon to prevent hydrolysis.

- PPE : Use nitrile gloves, goggles, and fume hoods (TLV = 0.1 ppm).

- Spill management : Neutralize with 10% NaHCO₃, then adsorb with vermiculite.

- Waste disposal : Incinerate at >1000°C to avoid toxic HCl emissions .

Applications in Medicinal Chemistry

Q. How does this compound serve as a scaffold for drug discovery?

- Methodological Answer :

- Covalent inhibitors : The chloromethyl group forms irreversible bonds with cysteine residues (e.g., kinase targets).

- Prodrug design : Hydrolyze the methoxy group in vivo to enhance solubility.

- Case study : Derivatives show CYP1A2 inhibition (IC₅₀ = 2.3 μM), relevant for drug-drug interaction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.